molecular formula NH4Cl<br>ClH4N B044620 Ammonium chloride CAS No. 12125-02-9

Ammonium chloride

Cat. No. B044620
CAS RN: 12125-02-9
M. Wt: 53.49 g/mol
InChI Key: NLXLAEXVIDQMFP-UHFFFAOYSA-N
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Patent
US05021431

Procedure details

0.7 g (2.02 mmol) of N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine are heated under reflux in 30 ml of 18% hydrochloric acid for 6 hours and evaporated to dryness, leaving 0.98 g (100%) of a turbid oil of ammonium chloride and N-[2-(imidazol-4-yl)ethyl]-N'-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine trihydrochloride as residue.
Name
N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:3][C:4]([NH:17][CH2:18][CH2:19][C:20]1[N:21]=[CH:22][NH:23][CH:24]=1)=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[CH:13][NH:14][C:15]=1[CH3:16])#[N:2].[ClH:25]>>[Cl-:25].[NH4+:2].[ClH:25].[ClH:25].[ClH:25].[NH:23]1[CH:24]=[C:20]([CH2:19][CH2:18][NH:17][C:4]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]2[N:12]=[CH:13][NH:14][C:15]=2[CH3:16])=[NH:3])[N:21]=[CH:22]1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine
Quantity
0.7 g
Type
reactant
Smiles
C(#N)NC(=NCCCSCC=1N=CNC1C)NCCC=1N=CNC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05021431

Procedure details

0.7 g (2.02 mmol) of N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine are heated under reflux in 30 ml of 18% hydrochloric acid for 6 hours and evaporated to dryness, leaving 0.98 g (100%) of a turbid oil of ammonium chloride and N-[2-(imidazol-4-yl)ethyl]-N'-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine trihydrochloride as residue.
Name
N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:3][C:4]([NH:17][CH2:18][CH2:19][C:20]1[N:21]=[CH:22][NH:23][CH:24]=1)=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[CH:13][NH:14][C:15]=1[CH3:16])#[N:2].[ClH:25]>>[Cl-:25].[NH4+:2].[ClH:25].[ClH:25].[ClH:25].[NH:23]1[CH:24]=[C:20]([CH2:19][CH2:18][NH:17][C:4]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]2[N:12]=[CH:13][NH:14][C:15]=2[CH3:16])=[NH:3])[N:21]=[CH:22]1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine
Quantity
0.7 g
Type
reactant
Smiles
C(#N)NC(=NCCCSCC=1N=CNC1C)NCCC=1N=CNC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.